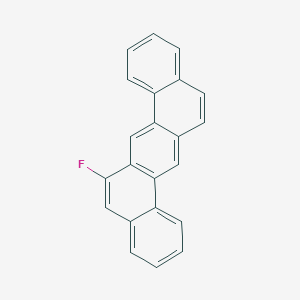

DIBENZ(a,h)ANTHRACENE, 6-FLUORO-

Description

BenchChem offers high-quality DIBENZ(a,h)ANTHRACENE, 6-FLUORO- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIBENZ(a,h)ANTHRACENE, 6-FLUORO- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1764-39-2 |

|---|---|

Molecular Formula |

C22H13F |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

6-fluoronaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C22H13F/c23-22-12-15-6-2-4-8-18(15)20-11-16-10-9-14-5-1-3-7-17(14)19(16)13-21(20)22/h1-13H |

InChI Key |

ZVPJORXGYQZBIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=CC5=CC=CC=C54)F |

Other CAS No. |

1764-39-2 |

Synonyms |

6-Fluorodibenz[a,h]anthracene |

Origin of Product |

United States |

Contextualization of Dibenzo A,h Anthracene Derivatives Within Polycyclic Aromatic Hydrocarbon Pah Chemistry and Biology

Dibenzo(a,h)anthracene is a high molecular weight PAH composed of five fused benzene (B151609) rings. wikipedia.org It is a product of incomplete combustion of organic materials and is found in smoke and oils. wikipedia.orgtpsgc-pwgsc.gc.ca Like other PAHs, it is characterized by its low water solubility and volatility, existing predominantly in solid form or bound to particulate matter in the environment. tpsgc-pwgsc.gc.ca

From a chemical standpoint, the extended π-electron system of dibenzo(a,h)anthracene and its derivatives makes them interesting candidates for materials science, particularly in the development of organic semiconductors. nih.govacs.org The arrangement of the fused rings, which can be linear, angular, or clustered, influences their electronic properties and stability. acs.org

Biologically, dibenzo(a,h)anthracene is of significant concern due to its genotoxic and carcinogenic properties. wikipedia.orgmedchemexpress.com It can intercalate into DNA, leading to mutations and activating DNA damage response pathways. wikipedia.orgmedchemexpress.com This has led to its classification as a probable human carcinogen (IARC Group 2A). wikipedia.org For this reason, dibenzo(a,h)anthracene and its derivatives are often used in research to induce tumorigenesis and study the mechanisms of chemical carcinogenesis. medchemexpress.comregenesis.com

The Significance of Fluorine Substitution in Pah Systems: Electronic and Steric Modulations

The introduction of fluorine atoms into PAH structures, a process known as fluorination, can significantly alter their chemical and physical properties. oup.comnih.gov This has made fluorinated PAHs (F-PAHs) a subject of intense research for various applications, including materials chemistry and as probes in biochemical studies. nih.govresearchgate.net

Electronic Modulations

The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect (-I effect). oup.comnih.gov This has several consequences:

Increased Oxidative Stability: By lowering the energy levels of the highest occupied molecular orbital (HOMO), fluorine substitution makes the PAH core more resistant to oxidation. oup.com

Modified Acidity and Basicity: Nearby acidic groups become more acidic, while basic groups become less basic. nih.gov

Altered Aromaticity: While some studies using nucleus-independent chemical shifts (NICS) suggest an increase in aromaticity upon fluorination, calculations of magnetically induced current densities indicate a weakening of the aromatic character of the PAH rings. elsevierpure.comacs.orgnih.gov

Fluorine can also exhibit a +R (resonance) effect by donating an unshared electron pair to an adjacent vacant p-orbital, which can stabilize carbocations. oup.com

Steric Modulations

The substitution of hydrogen with fluorine can also impact the solubility of PAHs. The introduction of fluorine can increase solubility in organic solvents, which is beneficial for the fabrication of organic electronic devices through wet processes. oup.comresearchgate.net

Rationale for Investigating Dibenzo A,h Anthracene, 6 Fluoro As a Model Fluorinated Pah

The investigation of Dibenzo(a,h)anthracene, 6-Fluoro- as a model compound is driven by the need to understand the fundamental effects of site-specific fluorination on a known carcinogenic PAH. By introducing a fluorine atom at the 6-position, researchers can probe how this modification influences the molecule's electronic structure, metabolic activation, and ultimately its biological activity.

Key research interests in studying this specific compound include:

Structure-Activity Relationships: Fluorine substitution is known to significantly alter the biological activity of PAHs. For instance, 6-fluorobenzo[c]phenanthrene (B1201720) exhibits increased tumorigenicity compared to its non-fluorinated parent, while 6-fluorobenzo[a]pyrene shows decreased tumorigenicity. nih.gov Studying Dibenzo(a,h)anthracene, 6-Fluoro- can provide insights into how the position of the fluorine atom on the dibenzo(a,h)anthracene skeleton impacts its carcinogenic potential.

Metabolic Pathways: The strong carbon-fluorine bond can be used to block certain metabolic pathways. nih.govresearchgate.net By placing a fluorine atom at a specific site, researchers can investigate alternative metabolic routes and identify the critical pathways leading to the formation of reactive metabolites that damage DNA.

Probing Molecular Interactions: The fluorine atom can serve as a sensitive probe for studying interactions with biological macromolecules. 19F NMR spectroscopy is a powerful tool that can be used to characterize complex mixtures and study the binding of the fluorinated PAH to enzymes and DNA. researchgate.net

The synthesis of regiospecifically fluorinated PAHs like Dibenzo(a,h)anthracene, 6-Fluoro- is crucial for these detailed mechanistic studies. nih.govacs.org The ability to place a fluorine atom at a precise location allows for a systematic investigation of its effects, contributing to a deeper understanding of PAH carcinogenesis and the development of safer chemical compounds.

Synthetic Strategies for Crafting 6-Fluoro-dibenzo[a,h]anthracene and its Analogs

The introduction of fluorine into polycyclic aromatic hydrocarbons (PAHs) offers a powerful tool to modulate their electronic properties, metabolic stability, and biological activity. The synthesis of specific isomers, such as 6-fluoro-dibenzo[a,h]anthracene, requires precise control over the placement of the fluorine atom, a challenge that has spurred the development of sophisticated synthetic methodologies. This article details the primary strategies for the regioselective synthesis of fluorinated PAHs, with a focus on the construction of the dibenzo[a,h]anthracene framework.

Molecular Interactions and Dna Adduct Formation by Dibenzo A,h Anthracene, 6 Fluoro

Mechanisms of DNA Adduction by Dibenzo(a,h)anthracene Derivatives

The covalent binding of dibenzo[a,h]anthracene (DBA) derivatives to DNA is not a direct interaction but requires metabolic activation to electrophilic species that can react with the nucleophilic centers in DNA bases. Two primary pathways have been elucidated for DBA and its derivatives: the formation of diol epoxides and one-electron oxidation to radical cations.

The diol epoxide pathway is a major route for the metabolic activation of many PAHs, including DBA. nih.gov This multi-step process begins with the oxidation of the parent hydrocarbon by cytochrome P450 enzymes to form an arene oxide. This is followed by hydration, catalyzed by epoxide hydrolase, to yield a trans-dihydrodiol. nih.gov A second epoxidation of the dihydrodiol, again by cytochrome P450, produces the highly reactive diol epoxide. nih.govnih.gov

For dibenzo[a,h]anthracene, metabolism in mouse skin and cultured mouse embryo fibroblasts has shown that the molecule is activated via the formation of DBA-3,4-diol. nih.govnih.gov This intermediate is then further metabolized to a diol epoxide, specifically the DBA-3,4-diol-1,2-oxide. nih.gov There is also evidence for the formation of a bis-diol-epoxide, potentially arising from the DBA-3,4,10,11-bis-diol, which has been identified as a significant pathway in mouse skin. nih.gov The resulting diol epoxides are electrophilic and can react with DNA to form stable covalent adducts. nih.govresearchgate.net

The stereochemistry of the diol epoxides is crucial in determining their carcinogenicity. For instance, with dibenzo[a,h]anthracene, the main bay region adduct identified in vitro is a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. nih.gov

An alternative mechanism for the metabolic activation of PAHs is one-electron oxidation, which results in the formation of a radical cation. This pathway can be catalyzed by peroxidases, such as those found in the rat mammary gland, or by cytochrome P450 enzymes. The resulting radical cation is a reactive electrophile that can bind to the nitrogen and carbon atoms of purine (B94841) bases in DNA. Specifically, it can react with the N-7 and C-8 positions of deoxyguanosine and the N-1, N-3, and N-7 positions of deoxyadenosine (B7792050). wustl.edu This mechanism is particularly significant for PAHs with a relatively low ionization potential. The formation of these adducts can lead to depurination, creating apurinic sites in the DNA.

Identification and Structural Elucidation of Dibenzo(a,h)anthracene, 6-Fluoro-DNA Adducts

The detection and characterization of the specific DNA adducts formed by 6-fluoro-dibenzo[a,h]anthracene are critical for understanding its mutagenic potential. Various sensitive analytical techniques are employed for this purpose.

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting bulky aromatic DNA adducts. nih.govnih.gov This technique can detect as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides from a small amount of DNA (≤10 µg). nih.govspringernature.com The procedure involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. nih.govnih.gov The resulting radiolabeled adducts are then separated using chromatographic techniques like thin-layer chromatography (TLC) and quantified by their radioactive decay. nih.gov This method has been instrumental in studying DNA adducts from various carcinogens, including dibenzo[a,h]anthracene. nih.govnih.govnih.gov

While ³²P-postlabeling is highly sensitive, it does not provide direct structural information about the adducts. nih.gov Therefore, it is often complemented by mass spectrometry (MS). Techniques like capillary zone electrophoresis coupled with fast atom bombardment mass spectrometry (CZE/FAB-MS) can provide molecular weight and structural information for the DNA adducts. nih.gov

Studies on dibenzo[a,h]anthracene have revealed that it forms adducts predominantly with purine bases, specifically deoxyguanosine (dG) and deoxyadenosine (dA). In vitro experiments using rat liver microsomes for metabolic activation showed that bay region diolepoxide-DNA adducts accounted for a significant portion of the total adducts. nih.gov The primary adduct was identified as a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. nih.gov In these in vitro studies, anti-bay region diolepoxide-deoxyguanosine adducts constituted 17.7% of the adduct-associated radioactivity, while syn-diolepoxide-derived deoxyguanosine adducts made up 5.8%. nih.gov Deoxyadenosine adducts accounted for approximately 4% of the total. nih.gov

In C3H10T1/2 mouse embryo fibroblasts, treatment with dibenzo[a,h]anthracene resulted in the formation of 11 distinct adducts. nih.gov Two of these were identified as products of the interaction between DBA-3,4-diol-1,2-oxide and 2'-deoxyguanosine. nih.gov

| Adduct Type | Percentage of Adduct-Associated Radioactivity (in vitro) nih.gov |

| anti-Bay Region Deoxyguanosine Adducts | 17.7% |

| syn-Bay Region Deoxyguanosine Adducts | 5.8% |

| Bay Region Deoxyadenosine Adducts | 4% |

Formation and Significance of Depurinating DNA Adducts and Apurinic Sites

In addition to forming stable adducts, the reactive metabolites of some PAHs can form adducts at positions on the purine bases that destabilize the glycosidic bond, leading to the spontaneous loss of the adducted base. This process, known as depurination, results in the formation of an apurinic (AP) site in the DNA strand. These AP sites are non-coding lesions and can lead to mutations during DNA replication if not repaired.

The formation of depurinating adducts is a significant consequence of the one-electron oxidation pathway. The radical cations of PAHs can attack the N-3 and N-7 positions of adenine (B156593) and the N-7 position of guanine (B1146940). wustl.edu The resulting adducts are chemically unstable and readily cleave from the deoxyribose sugar, leaving behind an AP site. For example, potent carcinogens like dibenzo[a,l]pyrene (B127179) are known to form predominantly depurinating adenine adducts. nih.gov While benzo[a]pyrene (B130552) forms roughly twice as many depurinating guanine adducts as adenine adducts. nih.gov The types and proportions of depurinating adducts can influence the resulting mutational spectra.

The analysis of these depurinating adducts, which can be shed from cells and excreted in urine, is being explored as a potential biomarker for cancer risk and initiation. nih.gov

The Impact of 6-Fluoro Substitution on DNA Binding Specificity and Adduct Stability

No information is available in the scientific literature regarding the impact of a 6-fluoro substitution on the DNA binding specificity and adduct stability of Dibenzo(a,h)anthracene.

Cellular Responses to Dibenzo(a,h)anthracene, 6-Fluoro-Induced DNA Damage

There is no published research on the cellular responses to DNA damage induced specifically by Dibenzo(a,h)anthracene, 6-Fluoro-.

Activation of DNA Damage Response Pathways

Specific DNA damage response pathways activated by Dibenzo(a,h)anthracene, 6-Fluoro- have not been documented.

Induction of Cell Cycle Arrest and Apoptosis Mechanisms

The mechanisms of cell cycle arrest and apoptosis induced by Dibenzo(a,h)anthracene, 6-Fluoro- have not been studied.

Computational and Theoretical Investigations of Dibenzo A,h Anthracene, 6 Fluoro Reactivity and Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool to predict the electronic properties and reactivity of molecules like 6-fluoro-dibenzo(a,h)anthracene. These methods allow for the investigation of molecular characteristics that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For fluorinated PAHs, DFT calculations are instrumental in determining optimized geometries, electronic energies, and the distribution of electron density within the molecule. Studies on related fluorinated PAHs have demonstrated that DFT can accurately predict how the introduction of a fluorine atom influences the stability of the molecule and its reactive intermediates.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their absorption spectra. For a molecule like 6-fluoro-dibenzo(a,h)anthracene, TD-DFT can predict the electronic transitions, which are crucial for understanding its photophysical properties and potential for photo-induced reactions. Research on other PAHs has shown that TD-DFT can effectively model their absorption properties in various environments.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Table 1: Illustrative Example of Fluorine Perturbation on HOMO/LUMO Energies (eV) in a Generic PAH

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Parent PAH | -5.50 | -2.00 | 3.50 |

| Fluorinated PAH | -5.75 | -2.25 | 3.50 |

Note: This table provides a hypothetical illustration of the expected trend based on the principles of fluorine substitution and is not based on experimentally or computationally determined values for 6-fluoro-dibenzo(a,h)anthracene.

Analysis of Carbocation Stability and Reactivity in Fluorinated PAH Metabolites

The carcinogenicity of many PAHs is linked to the formation of highly reactive carbocation intermediates during their metabolism. These carbocations can then form covalent adducts with DNA, leading to mutations. Computational studies on fluorinated derivatives of benzo[a]anthracene have revealed that a fluorine atom can have a dual effect on carbocation stability.

On one hand, the strong inductive electron-withdrawing effect of fluorine is expected to destabilize a nearby carbocation. However, fluorine can also stabilize a carbocation through p-π back-bonding, where its lone pair electrons are donated to the electron-deficient carbocation center. The net effect depends on the position of the fluorine atom relative to the carbocation. For the 6-fluoro position in dibenzo(a,h)anthracene, it is located in a "bay-region," a sterically hindered area of the molecule. The stability of carbocations formed from metabolites of 6-fluoro-dibenzo(a,h)anthracene would be a critical determinant of its biological activity.

Modeling of Substituent Effects, particularly 6-Fluoro-, on Reaction Pathways and Intermediates

The presence of a 6-fluoro substituent is predicted to influence the metabolic activation pathways of dibenzo(a,h)anthracene. The primary route of metabolic activation for many PAHs involves the formation of diol epoxides. The fluorine atom can affect the regioselectivity of the epoxidation reactions catalyzed by cytochrome P450 enzymes and the subsequent opening of the epoxide ring to form a carbocation.

Computational modeling can be employed to simulate these reaction pathways and calculate the activation energies for the formation of different intermediates. By comparing the energies of various possible reaction pathways, it is possible to predict the most likely route of metabolism for 6-fluoro-dibenzo(a,h)anthracene. This information is crucial for understanding its potential to form DNA-reactive species.

Simulation of DNA Adduct Formation and Conformational Dynamics of Adducted DNA

Once a reactive carbocation is formed, it can attack the nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine (B156593), to form a covalent adduct. Molecular modeling simulations can be used to study the process of DNA adduct formation. These simulations can predict the preferred sites of adduction on the DNA and the specific stereochemistry of the resulting adduct.

Furthermore, the introduction of a bulky adduct like a fluorinated dibenzo(a,h)anthracene derivative can significantly distort the normal structure of the DNA double helix. Molecular dynamics simulations can be used to explore the conformational changes in DNA upon adduction. These structural perturbations can interfere with DNA replication and repair processes, which is a key aspect of the mechanism of chemical carcinogenesis.

Predictive Modeling of Structure-Activity Relationships within Fluorinated Dibenzo(a,h)anthracene Isomers

By systematically studying the effects of fluorine substitution at different positions on the dibenzo(a,h)anthracene skeleton, it is possible to develop quantitative structure-activity relationships (QSAR). QSAR models aim to correlate specific molecular descriptors (e.g., electronic properties, steric parameters) with the biological activity of a series of compounds.

For fluorinated dibenzo(a,h)anthracene isomers, computational descriptors such as HOMO-LUMO energies, carbocation stabilities, and molecular shape parameters could be used to build a predictive model for their carcinogenic potential. Such a model would be invaluable for prioritizing the experimental testing of different isomers and for designing safer PAH-related compounds.

Environmental Transport and Transformation Dynamics of Dibenzo A,h Anthracene, 6 Fluoro

Distribution and Partitioning in Environmental Compartments (Air, Water, Soil, Sediment)

Dibenzo(a,h)anthracene, 6-Fluoro-, like its parent compound dibenzo(a,h)anthracene, is expected to partition preferentially to solid phases in the environment. tpsgc-pwgsc.gc.ca Its inherent hydrophobicity and low water solubility mean that in aquatic systems, it will strongly associate with suspended particulate matter and bottom sediments. tpsgc-pwgsc.gc.caresearchgate.net This partitioning behavior significantly influences its bioavailability and persistence.

In the atmosphere, this compound is likely to be found adsorbed to airborne particulate matter, such as soot and dust, due to its low vapor pressure. tpsgc-pwgsc.gc.cagovinfo.gov This association with particles facilitates its long-range atmospheric transport.

Once deposited onto land, Dibenzo(a,h)anthracene, 6-Fluoro- will exhibit strong binding to soil organic matter. tpsgc-pwgsc.gc.ca This reduces its mobility in the soil column and limits its potential to leach into groundwater. tpsgc-pwgsc.gc.canih.gov The distribution across these compartments is a dynamic process influenced by factors such as organic carbon content of soil and sediment, particle size, and environmental conditions like temperature and rainfall. nih.govresearchgate.net

Fugacity models, which predict the direction of chemical movement between environmental compartments, suggest that for heavy PAHs like dibenzo(a,h)anthracene, the fugacity is often greatest in the air, indicating a tendency for net transport from air to other media. nih.gov

Table 1: Environmental Partitioning Characteristics of Dibenzo(a,h)anthracene

| Parameter | Value | Implication for Environmental Distribution |

| Water Solubility | Very low | Tends to move from the water column to sediment and suspended particles. tpsgc-pwgsc.gc.ca |

| Vapor Pressure | Very low | Primarily exists in the atmosphere adsorbed to particulate matter rather than in the gas phase. tpsgc-pwgsc.gc.ca |

| Log Koc | 5.7 - 7.0 | Very strong adsorption to organic matter in soil and sediment, leading to low mobility. tpsgc-pwgsc.gc.ca |

| Henry's Law Constant | 2 x 10-6 atm·m3/mol | Slow volatilization from water when dissolved. tpsgc-pwgsc.gc.ca |

Note: Data presented is for the parent compound, dibenzo(a,h)anthracene, as specific data for the 6-fluoro derivative is limited. The presence of the fluorine atom may slightly alter these values, but the general trends are expected to be similar.

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation processes are crucial in determining the ultimate fate and persistence of Dibenzo(a,h)anthracene, 6-Fluoro- in the environment. These non-biological pathways primarily involve photochemical and chemical oxidation.

Upon exposure to sunlight, particularly UV radiation, PAHs can undergo direct photolysis and photo-oxidation. tandfonline.com For Dibenzo(a,h)anthracene, 6-Fluoro-, this is a significant degradation pathway, especially for molecules adsorbed on surfaces or present in the upper layers of water bodies. tandfonline.comcdc.gov The process involves the absorption of light energy, leading to excited states that can react with molecular oxygen to form various oxygenated products. tandfonline.com These reactions can lead to the formation of reactive oxygen species (ROS), which can further contribute to the degradation of the compound and other organic matter. tandfonline.com

In the environment, Dibenzo(a,h)anthracene, 6-Fluoro- can be chemically oxidized by various reactive species. For instance, reactions with hydroxyl radicals (•OH), which can be generated photochemically, are a potential degradation pathway. mdpi.com The oxidation of the parent compound, dibenz[a,h]anthracene, with reagents like peroxybenzoic acid has been shown to yield epoxides, such as the 5,6-epoxide. govinfo.gov Similar reactions are plausible for the 6-fluoro derivative. In some engineered systems, strong oxidizing agents like Fenton's reagent have been used to degrade PAHs. mdpi.com

Biotransformation and Biodegradation Potential in Environmental Matrices

The microbial degradation of Dibenzo(a,h)anthracene, 6-Fluoro- is a key process influencing its persistence in soil and sediment. While specific data for the 6-fluoro derivative is scarce, studies on the parent compound provide valuable insights.

Certain bacteria and fungi possess the enzymatic machinery to metabolize PAHs. nih.govresearchgate.net The initial step in the aerobic biodegradation of dibenzo(a,h)anthracene often involves the action of dioxygenase enzymes, which introduce hydroxyl groups to the aromatic rings, forming dihydrodiols. nih.gov For instance, the metabolism of dibenz(a,h)anthracene by rat liver microsomes, a model system for understanding metabolic activation, results in the formation of trans-1,2-, -3,4-, and -5,6-dihydrodiols. nih.gov

Studies have shown that indigenous microbial populations in contaminated environments can degrade dibenzo(a,h)anthracene. For example, aerobic heterotrophic bacteria and cyanobacteria isolated from a crude oil-contaminated creek were able to reduce the concentration of dibenzo(a,h)anthracene over a 56-day period. researchgate.net The rate and extent of biodegradation are influenced by factors such as the availability of nutrients, oxygen levels, temperature, and the presence of co-contaminants. The introduction of a fluorine atom in the 6-position may affect the rate and pathways of biodegradation, potentially making the molecule more or less susceptible to microbial attack compared to the parent compound.

Sorption and Adsorption to Organic Matter and Particulates

The strong tendency of Dibenzo(a,h)anthracene, 6-Fluoro- to sorb to organic matter and particulates is a defining characteristic of its environmental behavior. tpsgc-pwgsc.gc.canih.gov This process significantly reduces its concentration in the aqueous phase and, consequently, its mobility and bioavailability. tpsgc-pwgsc.gc.ca

The high octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc) of dibenzo(a,h)anthracene indicate its strong affinity for organic-rich phases. tpsgc-pwgsc.gc.caepa.gov In soils and sediments, it will preferentially bind to humic substances and other organic matter components. nih.govresearchgate.net This sorption is generally a reversible process, but for large, hydrophobic molecules like this, desorption can be very slow, leading to long-term sequestration in soils and sediments. tpsgc-pwgsc.gc.ca

Studies comparing the sorption of PAHs to microplastics and natural sediments have found that some plastics, like polyethylene, can have a higher sorption capacity for certain PAHs than natural sediment. researchgate.net This highlights the potential for plastic debris in the environment to act as a vector for the transport of these compounds.

Table 2: Sorption Characteristics of Dibenzo(a,h)anthracene

| Matrix | Sorption Behavior | Influencing Factors |

| Soil | Strong sorption, leading to low mobility. tpsgc-pwgsc.gc.ca | Organic matter content, soil type, pH. nih.govresearchgate.net |

| Sediment | High partitioning to sediment from the water column. tpsgc-pwgsc.gc.ca | Organic carbon content, particle size. nih.gov |

| Particulate Organic Matter (POM) | High affinity for POM, influencing transport in aquatic systems. nih.gov | Chemical composition of POM. nih.gov |

| Microplastics | Can exhibit higher sorption capacity than natural sediments for some PAHs. researchgate.net | Type of plastic polymer. researchgate.net |

Note: The information is largely based on the behavior of the parent compound, dibenzo(a,h)anthracene.

Volatilization and Atmospheric Transport Considerations

Due to its very low vapor pressure, volatilization of Dibenzo(a,h)anthracene, 6-Fluoro- from soil and water surfaces is generally not a significant transport process under normal environmental conditions. tpsgc-pwgsc.gc.cacdc.gov However, slow volatilization of the dissolved fraction in water can occur. tpsgc-pwgsc.gc.ca

The primary mode of atmospheric transport for this compound is through its association with airborne particulate matter. tpsgc-pwgsc.gc.ca Incomplete combustion of organic materials releases PAHs, including dibenzo(a,h)anthracene, which then adsorb to soot and other particles. wikipedia.org These particles can be transported over long distances in the atmosphere, leading to the deposition of the compound in remote areas far from its original source. The Henry's Law constant for dibenzo(a,h)anthracene is low, further indicating that it will not readily volatilize from water. tpsgc-pwgsc.gc.ca

Advanced Research Applications and Future Directions for Fluorinated Dibenzo A,h Anthracene Derivatives

Exploration in Materials Science for Electronic and Optical Devices

Fluorinated dibenzo(a,h)anthracene derivatives are being explored for their potential in a variety of electronic and optical applications, owing to their distinct electronic properties and enhanced stability.

The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics. nih.gov Fluorination is a key strategy in designing n-type materials as it lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, facilitating electron injection and transport. While research on anthracene-based dyes has shown promise for n-type doping, the focus is expanding to larger polycyclic aromatic hydrocarbons (PAHs) like dibenzo(a,h)anthracene. nih.govbohrium.com The introduction of fluorine atoms into the dibenzo(a,h)anthracene core is a promising approach to creating new n-type semiconductors. This is because fluorine's high electronegativity can significantly lower the LUMO energy level, a desirable characteristic for efficient electron transport. researchgate.net The strategic placement of fluorine atoms can also influence the molecular packing in the solid state, which is a critical factor for charge mobility in organic thin-film transistors (OTFTs). acs.org

| Compound Family | Key Features | Potential Application |

| Fluorinated Dibenzo(a,h)anthracenes | Lowered LUMO energy levels due to fluorine substitution. | n-type semiconductors in Organic Thin-Film Transistors (OTFTs). |

| Anthracene-Based Cationic Dyes | High miscibility with organic semiconductors. nih.gov | n-type dopants for enhancing electrical characteristics. nih.gov |

| Naphthalene Diimide Derivatives | Core-fluorination for improved electron transport. researchgate.netacs.org | High-mobility n-type semiconductors for OTFTs. acs.org |

The inherent fluorescence of the dibenzo(a,h)anthracene core can be modulated and enhanced through fluorination and by incorporating it into larger molecular structures. acs.org The synthesis of butterfly-shaped dibenz[a,j]anthracenes has demonstrated how structural modifications can influence photophysical properties. acs.orgnih.gov These unique photophysical properties make fluorinated dibenzo(a,h)anthracene derivatives attractive building blocks for fluorescent macrocycles and polymers. rsc.org Such materials have potential applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The introduction of fluorine can also enhance the photostability and quantum yield of these materials. acs.org

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures

The widespread presence of PAHs, including dibenzo(a,h)anthracene, in the environment necessitates the development of sensitive and selective analytical methods for their detection and quantification. cdc.govhplc.eunih.govyoutube.com The analysis of fluorinated PAHs presents unique challenges and opportunities.

Several analytical techniques are employed for the determination of PAHs in various environmental and biological samples. cdc.gov High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is a widely used method. hplc.eu Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying PAHs. cdc.gov For fluorinated compounds, specific methods that can distinguish between different isomers and quantify trace levels are crucial. The development of methods like dispersive liquid-liquid microextraction coupled with GC-FID (Flame Ionization Detector) has shown promise for the analysis of PAHs in complex matrices. mdpi.com For the analysis of fluorinated organic compounds, gas chromatography is often used due to the volatility of the analytes. nih.gov The detection of the fluoride (B91410) ion itself can be achieved through methods like ion-selective electrodes (ISE) and gas chromatography after derivatization. cdc.gov

| Analytical Technique | Detector | Application |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence, Ultraviolet (UV) | Determination of PAHs in complex environmental samples. cdc.govhplc.eu |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID) | Identification and quantification of PAHs and volatile fluorinated compounds. cdc.govmdpi.comnih.gov |

| Ion-Selective Electrode (ISE) | Potentiometric | Determination of fluoride ions in biological samples like urine. cdc.gov |

Interdisciplinary Research Integrating Synthetic Chemistry, Molecular Toxicology, and Computational Chemistry for Novel Fluorinated PAH Studies

A comprehensive understanding of fluorinated dibenzo(a,h)anthracene derivatives requires a multidisciplinary approach. The synthesis of specific fluorinated analogues, such as 5-fluorodibenz[a,h]anthracene, provides the necessary compounds for further study. acs.org

Molecular toxicology investigates the potential health effects of these compounds. While dibenz(a,h)anthracene is classified as a probable human carcinogen (IARC Group 2A), the toxicological profiles of its fluorinated derivatives are less understood and are an active area of research. wikipedia.org Understanding the interaction of these compounds with biological macromolecules like DNA is crucial. wikipedia.orgnih.gov

Computational chemistry plays a vital role in predicting the properties and behavior of these molecules. rsc.org Quantum chemical calculations can provide insights into their electronic structure, reactivity, and metabolic activation pathways, guiding synthetic efforts and toxicological studies. rsc.org The integration of these three disciplines is essential for the rational design of novel fluorinated PAHs with desired properties while minimizing potential adverse health effects.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for identifying and quantifying 6-fluoro-dibenzo[a,h]anthracene in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) are recommended due to their sensitivity for polycyclic aromatic hydrocarbons (PAHs). For fluorinated derivatives, coupling with tandem mass spectrometry (LC-MS/MS) improves specificity. Calibration standards should match the fluorinated structure, as non-fluorinated PAHs (e.g., dibenzo[a,h]anthracene) exhibit distinct retention times and fragmentation patterns .

| Analytical Parameters | HPLC-FLD | GC-MS |

|---|---|---|

| Detection Limit (ppb) | 0.1 | 0.05 |

| Recovery Rate (%) | 85–95 | 75–90 |

Q. How can researchers synthesize 6-fluoro-dibenzo[a,h]anthracene with high regioselectivity?

- Methodological Answer : Fluorination strategies include:

- Friedel-Crafts acylation : Introduce fluorine via electrophilic substitution using fluorinated acyl chlorides (e.g., 1,4-difluorobenzene derivatives) .

- Directed ortho-lithiation : Use lithiating agents (e.g., LDA) on fluorinated anthracene precursors, followed by quenching with electrophiles to install functional groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) ensure purity >95% .

Advanced Research Questions

Q. What experimental designs resolve contradictions in the environmental persistence of 6-fluoro-dibenzo[a,h]anthracene compared to its parent compound?

- Methodological Answer : Contradictions arise from varying degradation rates in seawater (e.g., dibenzo[a,h]anthracene declines, but fluorinated analogs may persist due to C-F bond stability). To address this:

Controlled mesocosm studies : Compare degradation kinetics under UV exposure, microbial activity, and salinity gradients .

Isotopic labeling : Track <sup>19</sup>F-NMR or <sup>14</sup>C-labeled compounds to monitor breakdown pathways.

Statistical modeling : Use principal component analysis (PCA) to correlate persistence with environmental variables (pH, temperature) .

Q. How does fluorination at the 6-position alter the electronic properties and carcinogenic potential of dibenzo[a,h]anthracene?

- Methodological Answer :

-

Computational modeling : Density functional theory (DFT) predicts increased electron-withdrawing effects at the 6-position, altering DNA adduct formation. Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs .

-

In vitro assays : Use Ames tests with S9 metabolic activation to assess mutagenicity. Fluorination may reduce metabolic activation by cytochrome P450 enzymes, lowering carcinogenicity .

Property Dibenzo[a,h]anthracene 6-Fluoro Derivative HOMO-LUMO Gap (eV) 4.2 4.5 Ames Test (Mutagenicity) +++ ++

Q. What strategies mitigate challenges in characterizing fluorinated PAH metabolites using mass spectrometry?

- Methodological Answer :

- Derivatization : Use pentafluorobenzyl bromide to enhance ionization efficiency for low-abundance metabolites.

- High-resolution MS (HRMS) : Employ Orbitrap or Q-TOF platforms to distinguish isotopic patterns (e.g., <sup>19</sup>F vs. <sup>35</sup>Cl) .

- Fragmentation libraries : Build spectral databases using synthetic standards to confirm metabolite structures .

Key Research Gaps and Recommendations

- Synthesis : Improve yields beyond the 7% reported for similar fluorinated PAHs (e.g., 6,13-difluoropentacene) via photoredox catalysis or flow chemistry .

- Toxicity studies : Conduct longitudinal in vivo studies to assess bioaccumulation and chronic effects.

- Environmental monitoring : Expand GC-MS databases to include fluorinated PAHs, as current datasets focus on non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.